molecular formula C6H13NO B587881 (1R,3S)-3-Aminomethyl-cyclopentanol CAS No. 1110772-09-2

(1R,3S)-3-Aminomethyl-cyclopentanol

Cat. No.: B587881
CAS No.: 1110772-09-2
M. Wt: 115.176
InChI Key: NUBNZASXRSXFRW-NTSWFWBYSA-N
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Description

(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring with an aminomethyl group at the 3rd position and a hydroxyl group at the 1st position. The stereochemistry of this compound is denoted by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminomethyl-cyclopentanol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods: For large-scale industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent system comprising a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water). This method ensures high reaction yield and optical purity .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminomethyl-cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Acylating agents: Acetic anhydride, benzoyl chloride.

    Carboxylic acids: Acetic acid, benzoic acid.

Major Products:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminomethyl-cyclopentanol involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and act as a base, accepting protons. The hydroxyl group can also form hydrogen bonds, contributing to the molecule’s interactions with other chiral molecules. These interactions can influence the compound’s biological activity and its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Uniqueness: (1R,3S)-3-Aminomethyl-cyclopentanol is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydroxyl group on a cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289478
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110772-09-2
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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